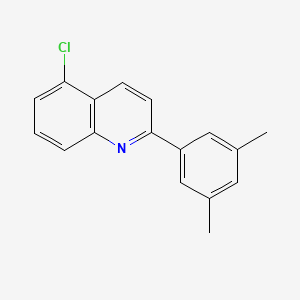![molecular formula C19H13BrN4O3 B2974999 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 941880-11-1](/img/structure/B2974999.png)
5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide is a synthetically designed organic compound. It belongs to the family of brominated heterocyclic compounds, which are commonly studied for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex molecular structure incorporating furan, pyrimidin, and pyrido motifs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide can involve several steps:
Starting from furan-2-carboxylic acid, which undergoes bromination to introduce the bromo group at the 5th position.
The bromo-furan is then coupled with 4-aminobenzene derivatives under appropriate condensation reactions to form the core amide structure.
In a separate synthetic pathway, the pyrido[2,3-d]pyrimidin scaffold is prepared by cyclization reactions involving 2-methyl-4-oxo precursors.
The final step involves connecting the two fragments under controlled reaction conditions, often employing catalysts and coupling agents to yield the desired compound in good purity.
Industrial Production Methods: On an industrial scale, the synthesis is scaled up with optimizations in reaction times, temperatures, and solvents. Continuous flow reactions and automated synthesis platforms may be used to ensure consistency and quality.
化学反应分析
Types of Reactions:
Oxidation: The compound might undergo oxidative transformations, primarily at the methyl or bromo substituents.
Reduction: Possible reduction of the carbonyl group within the pyrimidin ring.
Substitution: The bromo group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical oxidants include KMnO₄ or PCC.
Reduction: Metal hydrides like NaBH₄ or LiAlH₄ can be employed.
Substitution: Various nucleophiles (e.g., amines, thiols) under conditions like mild heating or presence of phase transfer catalysts.
Major Products:
Oxidation could yield carboxylic acids or hydroxyl derivatives.
Reduction would produce alcohols or reduced nitrogen compounds.
Substitution often yields derivatives where the bromo group is replaced by another functional group.
科学研究应用
Chemistry:
Used as an intermediate in organic synthesis, especially in constructing more complex heterocyclic systems.
Valuable in studying reaction mechanisms and kinetics involving furan derivatives.
Biology and Medicine:
Explored for potential antimicrobial, antifungal, or anticancer properties due to its structural similarity to bioactive molecules.
Functions as a ligand in biochemical assays or in drug discovery processes targeting specific enzymes or receptors.
Industry:
Application in the development of specialty chemicals or materials with unique properties.
Potential use in the synthesis of agrochemicals or pharmacologically active agents.
作用机制
The biological activity of 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide can be attributed to its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Interact with DNA or RNA, potentially interfering with nucleic acid processes.
Inhibit or activate enzymes by binding to active sites or allosteric sites.
Modulate signaling pathways involved in cellular responses.
相似化合物的比较
5-bromo-N-phenylfuran-2-carboxamide: Simpler structure lacking the pyrimidin-pyrido moiety.
N-(4-pyridyl)-5-bromofuran-2-carboxamide: Differs in the pyridyl substitution, which may affect its reactivity and binding properties.
4-(5-bromo-2-furyl)-2-methyl-3,4-dihydropyrimidin-2-one: Similar core but with a dihydropyrimidin moiety, influencing its chemical and biological behavior.
Uniqueness: The presence of the pyrido[2,3-d]pyrimidin framework in 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide sets it apart, potentially offering distinctive interaction profiles and biological activities that are not observed in simpler analogs.
Now, that’s a deep dive into a pretty intricate compound. Fascinated by chemistry, or did you come across this in research?
属性
IUPAC Name |
5-bromo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c1-11-22-17-14(3-2-10-21-17)19(26)24(11)13-6-4-12(5-7-13)23-18(25)15-8-9-16(20)27-15/h2-10H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFXHMWHSOOFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)
![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide](/img/structure/B2974920.png)

![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2974923.png)

![N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide](/img/structure/B2974926.png)




![1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974938.png)

